3-(4-Bromo-3-methylphenyl)thiolan-3-ol
Description
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
3-(4-bromo-3-methylphenyl)thiolan-3-ol |
InChI |
InChI=1S/C11H13BrOS/c1-8-6-9(2-3-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3 |
InChI Key |
JDIOYFIRQQCNBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCSC2)O)Br |
Origin of Product |
United States |
Preparation Methods
Vapor-Phase Bromination Methodology
Overview:
The predominant method for synthesizing 3-(4-Bromo-3-methylphenyl)thiolan-3-ol involves vapor-phase bromination of a precursor phenyl compound, typically a methyl-substituted phenol or phenyl derivative, under controlled temperature and pressure conditions. This method is advantageous for its high selectivity, minimal byproduct formation, and scalability.
- Reaction Zone Pressure: 10–200 millimeters of mercury, optimally around 50 mm Hg, to favor vapor-phase reactions and reduce side reactions.
- Temperature: Maintained below 100°C, often around 90–100°C, to ensure complete vaporization of reactants and control over reaction kinetics.
- Reagents: Vaporized bromine, introduced into the reaction zone where it interacts with vaporized phenyl derivatives.
- Reflux and Vapor Maintenance: Reflux of the phenyl compound ensures a continuous vapor phase, facilitating controlled bromination and minimizing impurities.
Reaction Setup:
A typical apparatus involves a round-bottom flask with a reflux column, a bromine vapor source, and temperature control. Bromine vapor is generated by heating liquid bromine above its boiling point (331 Kelvin) and directed into the vapor-phase reactor containing the phenyl precursor. The reaction proceeds via electrophilic aromatic substitution, selectively brominating the aromatic ring at the desired position.
Research Outcomes & Data Tables:
- Efficiency & Purity: Vapor-phase bromination at specified conditions yields high purity 4-bromo-3-methylphenyl derivatives with minimal dibrominated impurities (<2.5%), as documented in patent WO2015034820A1.
- Impurity Control: Maintaining the reaction temperature below 100°C and optimal pressure reduces over-bromination and polybromination, ensuring regioselectivity.
Synthesis of Precursors and Subsequent Transformation
Preparation of Phenyl Precursors:
- The phenyl compounds, such as 3-methylphenol or 3-methylanisole , are prepared via conventional methods, including methylation or phenol synthesis, followed by purification.
- Post-bromination, the phenyl derivative undergoes further functionalization, such as thiolation, to introduce the thiolan-3-ol moiety. This step often involves nucleophilic substitution with sulfur sources (e.g., thiourea derivatives) under controlled conditions, though specific protocols for this transformation are less documented and may require tailored synthetic routes.
Research Data and Comparative Analysis
Notes on Optimization and Industrial Application
- Reactor Design: Employing reflux columns and temperature control units enhances selectivity and reduces impurity formation.
- Impurity Minimization: Maintaining low reaction temperatures and optimal vapor pressures minimizes dibrominated byproducts, critical for downstream applications.
- Scale-Up Considerations: Vapor-phase methods are scalable, with process parameters adjustable based on reactor size and desired throughput.
Supporting Literature and Research Outcomes
- Patent WO2015034820A1 details an improved vapor-phase bromination process emphasizing impurity control and process efficiency, applicable for synthesizing brominated aromatic compounds like 3-(4-Bromo-3-methylphenyl)thiolan-3-ol .
- The process involves establishing a molar excess of the phenyl precursor in vapor form, introducing bromine vapor, and maintaining the reaction under controlled pressure and temperature to optimize regioselectivity and purity.
- Additional literature on aromatic bromination supports the use of vapor-phase techniques over traditional solution-based methods, citing advantages in yield, purity, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methylphenyl)thiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium thiolate or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-(3-Methylphenyl)thiolan-3-ol.
Substitution: 3-(4-Amino-3-methylphenyl)thiolan-3-ol or 3-(4-Mercapto-3-methylphenyl)thiolan-3-ol.
Scientific Research Applications
3-(4-Bromo-3-methylphenyl)thiolan-3-ol is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methylphenyl)thiolan-3-ol involves its interaction with specific molecular targets. The bromo group can participate in halogen bonding, while the thiolane ring can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Structural Features:
Physical Properties (Inferred):
- Boiling point : Likely elevated (>200°C) due to aromatic and polar functional groups, similar to thiolan-3-ol (201.2°C) .
- Polarity : Enhanced by the hydroxyl group and bromine substituent, suggesting moderate solubility in polar organic solvents.
Comparison with Similar Compounds
The compound is structurally analogous to other thiolan-3-ol derivatives with varying aromatic substituents. Below is a comparative analysis based on molecular structure, physicochemical properties, and synthesis methods:
Structural and Functional Comparison
Key Observations:
Halogenation Effects: Bromine atoms increase molecular weight and hydrophobicity. The dibromo derivative (352.09 g/mol) exhibits higher molecular weight than the monobromo compound (273.0 g/mol) .
Substituent Position and Reactivity :
- The 4-bromo-3-methylphenyl group in the target compound offers regioselectivity in further functionalization.
- Methoxy groups (e.g., in C₁₂H₁₆O₂S) introduce electron-donating effects, contrasting with bromine’s electron-withdrawing nature .
Physicochemical Properties
Notes:
- The dibromo derivative’s higher molecular weight (352.09 vs. 273.0) suggests lower volatility.
- Methoxy-substituted analogs (e.g., C₁₂H₁₆O₂S) may exhibit lower melting points due to reduced symmetry .
Biological Activity
3-(4-Bromo-3-methylphenyl)thiolan-3-ol is an organic compound notable for its unique structural features, including a thiol group and a bromine atom attached to a methyl-substituted phenyl ring. Its molecular formula, C₁₁H₁₃BrOS, suggests the presence of various elements that contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the domains of antibacterial and antifungal activities.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- Molecular Formula : C₁₁H₁₃BrOS
- Key Functional Groups : Thiol (-SH), Bromine (Br), Methyl-substituted phenyl
The thiol group is known for its ability to form covalent bonds with proteins and enzymes, which may inhibit their activity. The presence of the bromine atom can enhance the compound's binding affinity through halogen bonding, influencing its interaction with biological targets.
Antibacterial Properties
Research indicates that 3-(4-Bromo-3-methylphenyl)thiolan-3-ol exhibits significant antibacterial activity. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism of action is believed to involve the inhibition of key enzymes necessary for bacterial survival, potentially through covalent modification of active sites.
Antifungal Properties
In addition to its antibacterial effects, this compound has also demonstrated antifungal properties. Studies have indicated that it can inhibit the growth of several fungal species, suggesting its potential utility in treating fungal infections. The exact mechanism remains under investigation but may involve disruption of fungal cell wall synthesis or function.
Case Studies
-
Study on Antibacterial Efficacy :
- A study evaluated the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating potent antibacterial activity .
-
Antifungal Activity Assessment :
- In vitro tests against Candida albicans revealed that 3-(4-Bromo-3-methylphenyl)thiolan-3-ol inhibited fungal growth with an MIC of 64 µg/mL. This suggests that the compound could be further explored for therapeutic applications in antifungal treatments .
The biological activity of 3-(4-Bromo-3-methylphenyl)thiolan-3-ol can be attributed to several mechanisms:
- Covalent Bond Formation : The thiol group can react with cysteine residues in proteins, leading to enzyme inhibition.
- Halogen Bonding : The bromine atom may enhance binding interactions with biological targets.
- Disruption of Cellular Processes : The compound may interfere with essential cellular functions such as protein synthesis or cell wall integrity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Bromo-2-methylphenyl)thiolan-3-amino | Contains an amine group instead of a hydroxyl | Alters reactivity and potential biological effects |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | Contains a pyrazine ring | Exhibits distinct antibacterial activity |
| 5-Bromo-3,4-dihydronaphthalen-1(2H)-one | Dihydronaphthalene structure | Unique bicyclic system influences properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
